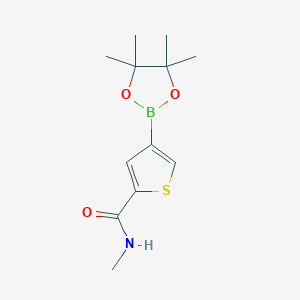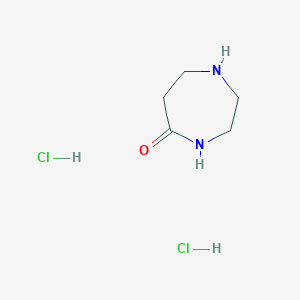
1,4-Diazepan-5-one;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diazepan-5-one; dihydrochloride is a chemical compound with the molecular formula C5H11ClN2O . It is a derivative of 1,4-diazepan-5-one, a heterocyclic compound containing nitrogen atoms in its ring structure. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4-Diazepan-5-one; dihydrochloride can be synthesized through several synthetic routes. One common method involves the cyclization of amino alcohols with appropriate reagents under acidic conditions. The reaction typically requires heating and the use of strong acids to promote ring closure.
Industrial Production Methods: In an industrial setting, the production of 1,4-Diazepan-5-one; dihydrochloride involves large-scale chemical reactions under controlled conditions. The process includes the use of reactors to maintain optimal temperature and pressure, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Diazepan-5-one; dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of substituted amines or ethers.
Aplicaciones Científicas De Investigación
1,4-Diazepan-5-one; dihydrochloride is widely used in scientific research due to its versatility and reactivity. It finds applications in:
Chemistry: As a building block for the synthesis of more complex organic compounds.
Biology: In the study of enzyme inhibitors and receptor binding assays.
Medicine: As a precursor for the development of pharmaceuticals.
Industry: In the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
1,4-Diazepan-5-one; dihydrochloride is similar to other heterocyclic compounds such as piperazines and morpholines . its unique structure and reactivity set it apart. Unlike piperazines, which have two nitrogen atoms in a six-membered ring, 1,4-Diazepan-5-one; dihydrochloride has a five-membered ring with nitrogen atoms at positions 1 and 4.
Comparación Con Compuestos Similares
Piperazines
Morpholines
Oxazepanes
Thiazepanes
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Propiedades
Fórmula molecular |
C5H12Cl2N2O |
|---|---|
Peso molecular |
187.06 g/mol |
Nombre IUPAC |
1,4-diazepan-5-one;dihydrochloride |
InChI |
InChI=1S/C5H10N2O.2ClH/c8-5-1-2-6-3-4-7-5;;/h6H,1-4H2,(H,7,8);2*1H |
Clave InChI |
GCIOMMLYRLBMMZ-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCNC1=O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


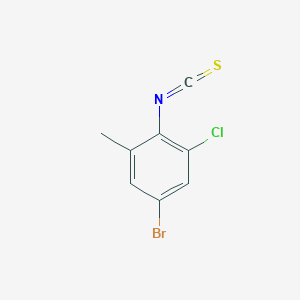
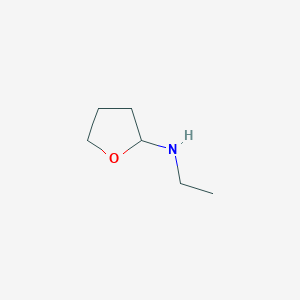
![8-Fluoro-7-iodo[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B15363707.png)
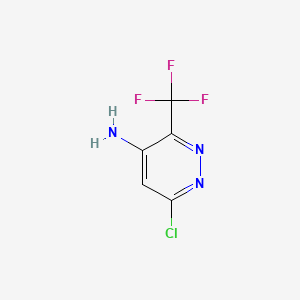
![3,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B15363715.png)
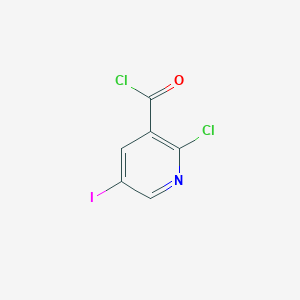
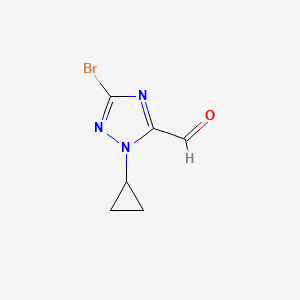
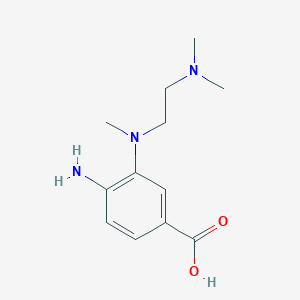
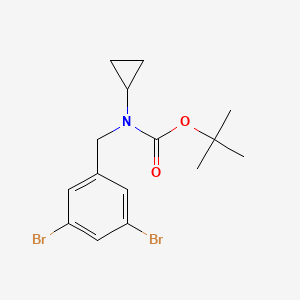
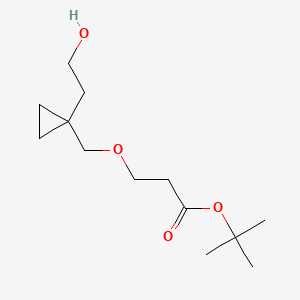

![Tert-butyl 6-cyano-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15363771.png)
